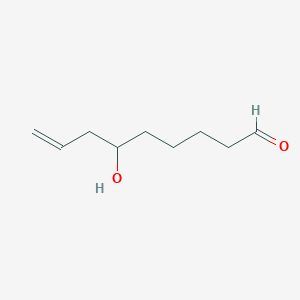

6-Hydroxynon-8-enal

Description

Structure

3D Structure

Properties

CAS No. |

155590-58-2 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

6-hydroxynon-8-enal |

InChI |

InChI=1S/C9H16O2/c1-2-6-9(11)7-4-3-5-8-10/h2,8-9,11H,1,3-7H2 |

InChI Key |

UUWDDEBAMBKSOJ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC(CCCCC=O)O |

Origin of Product |

United States |

Biosynthesis and Formation Mechanisms of 6 Hydroxynon 8 Enal

Precursor Identification in Biological Matrices

The primary precursors for the biosynthesis of C9 aldehydes, including hydroxylated forms like 6-Hydroxynon-8-enal, are ω-6 polyunsaturated fatty acids, with linoleic acid being a principal substrate found in biological membranes. nih.gov The initial step in these formation pathways is the oxidation of linoleic acid to form hydroperoxide intermediates. Specifically, the direct precursor to C9 aldehydes is 9-hydroperoxyoctadecadienoic acid (9-HPODE). ontosight.aipsu.edunih.gov This key intermediate can be generated through both enzymatic and non-enzymatic mechanisms. ontosight.ai

Table 1: Precursors and Key Intermediates in the Biosynthesis of C9 Aldehydes

| Compound Name | Chemical Formula | Role in Pathway |

|---|---|---|

| Linoleic Acid | C₁₈H₃₂O₂ | Primary Substrate (ω-6 PUFA) nih.gov |

| 9-Hydroperoxyoctadecadienoic Acid (9-HPODE) | C₁₈H₃₂O₄ | Primary Hydroperoxide Intermediate ontosight.ainih.gov |

Free Radical-Mediated Pathways of this compound Generation

Non-enzymatic formation of this compound occurs via lipid peroxidation, a free-radical chain reaction that degrades lipids within cell membranes. acs.org This process is a key consequence of oxidative stress.

Reactive oxygen species (ROS) are highly reactive chemicals, such as the hydroxyl radical (•OH) and superoxide (B77818) anion (O₂•−), that are byproducts of normal oxygen metabolism. acs.org The formation of these species can be accelerated during periods of cellular stress. The free radical chain reaction is initiated when a potent ROS abstracts a hydrogen atom from a methylene (B1212753) group of a polyunsaturated fatty acid like linoleic acid, creating a carbon-centered lipid radical. acs.org

Once initiated, the lipid radical (L•) rapidly reacts with molecular oxygen to form a lipid peroxyl radical (LOO•). This radical can then abstract a hydrogen atom from an adjacent fatty acid, propagating the chain reaction and forming a lipid hydroperoxide (LOOH), such as 9-HPODE. acs.orgresearchgate.net These lipid hydroperoxides are relatively unstable and can decompose, particularly in the presence of transition metals, to yield a complex mixture of secondary products, including a variety of reactive aldehydes. researchgate.net While 4-hydroxy-2-nonenal (HNE) is one of the most abundant and studied products of lipid peroxidation, the decomposition of hydroperoxides can generate numerous other hydroxyalkenal isomers. acs.orgnih.gov The formation of this compound through this pathway represents one of many potential outcomes of the random peroxidative destruction of membrane lipids.

Enzymatic Formation Routes of this compound

In contrast to the random nature of free-radical oxidation, enzymatic pathways provide specific routes for the generation of aldehydes from fatty acid hydroperoxides.

Table 2: Key Enzymes in the Formation of C9 Aldehydes

| Enzyme | Enzyme Class | Function |

|---|---|---|

| Lipoxygenase (LOX) | Oxidoreductase | Catalyzes the stereospecific insertion of oxygen into PUFAs to form hydroperoxides (e.g., 9S-HPODE). ashs.org |

| Hydroperoxide Lyase (HPL) | Cytochrome P450 | Cleaves fatty acid hydroperoxides into an aldehyde and an oxo-acid. nih.govashs.org |

The enzymatic synthesis of C9 aldehydes begins with the action of a specific lipoxygenase (LOX) enzyme, which catalyzes the dioxygenation of linoleic acid to form 9(S)-hydroperoxyoctadecadienoic acid (9S-HPODE). ashs.org This hydroperoxide is then cleaved by a 9-hydroperoxide lyase (HPL), which is a specialized cytochrome P450 enzyme. nih.govpsu.edu The HPL-catalyzed cleavage of 9S-HPODE yields two smaller molecules: a C9 aldehyde, primarily (Z)-3-nonenal, and a C9 oxo-acid (9-oxononanoic acid). nih.govashs.org This pathway represents the primary route for the controlled biological production of C9 alkenals in various organisms, including plants. psu.edu

Following the formation of the initial C9 alkenal, subsequent enzymatic modifications can lead to the generation of hydroxylated products. It has been proposed that an alkenal oxygenase can catalyze the conversion of the primary aldehyde product. nih.gov For instance, the conversion of (Z)-3-nonenal to 4-hydroxy-(2E)-nonenal (HNE) is thought to proceed through a 2-(E)-4-hydroperoxy-2-nonenal (HPNE) intermediate formed by an alkenal oxygenase. nih.gov A similar, though distinct, enzymatic process could potentially lead to the formation of this compound. This would involve the action of a specific monooxygenase or a related enzyme that hydroxylates the C9 aldehyde backbone at the C6 position and facilitates a double bond isomerization to the C8 position. The precise enzymatic machinery responsible for the synthesis of the this compound isomer remains an area for further investigation.

Stereochemical Aspects of this compound Formation

The formation of this compound is intrinsically linked to the stereochemistry of its precursor molecules. This aldehyde is not a primary product of lipid peroxidation but rather a transient intermediate formed from the rearrangement of DNA adducts. Specifically, it arises from the ring-opening of exocyclic 1,N2-deoxyguanosine (dG) adducts of trans-4-hydroxynonenal (HNE). The stereochemical configuration of these parent HNE-dG adducts dictates the formation and subsequent chemical behavior of the resulting aldehyde.

trans-4-hydroxynonenal, a major product of ω-6 polyunsaturated fatty acid peroxidation, is chiral at the C4 position and is typically formed as a racemic mixture of (R)- and (S)-enantiomers. mdpi.combibliotekanauki.pl When HNE reacts with deoxyguanosine via a Michael addition, it forms four possible diastereomeric exocyclic adducts. acs.org The stereochemistry of these adducts is crucial. Research has focused on two specific diastereomers, one with (6S,8R,11S) stereochemistry and another with (6R,8S,11R) stereochemistry, when incorporated into DNA. acs.orgnih.gov

Both of these adducts, when positioned opposite a cytosine in the DNA duplex, can undergo a ring-opening reaction to yield the corresponding N2-dG aldehydic rearrangement products. acs.org These aldehydic products are isomers of hydroxynonenal. However, their existence is transient as they are in equilibrium with stereoisomeric cyclic hemiacetals, which are the predominant species found within the DNA duplex. acs.orgacs.org The formation of these hemiacetals is a critical feature, as it masks the reactive aldehyde group, thereby influencing its biological activity, such as the ability to form DNA interstrand cross-links. acs.orgacs.org

While both the (6S,8R,11S) and (6R,8S,11R) adducts can ring-open to form the aldehyde, their propensity to induce further reactions is starkly different. Only the aldehyde derived from the (6S,8R,11S)-HNE-dG adduct proceeds to form significant N2-dG:N2-dG interstrand cross-links in a 5′-CpG-3′ sequence context. acs.orgacs.org The adduct with (6R,8S,11R) stereochemistry does not form these cross-links. acs.orgacs.org This difference is not due to an inability to form the aldehyde, but rather to the stereochemical conformations of the subsequent cyclic hemiacetal intermediates within the DNA minor groove. nih.gov These stereochemical differences suggest a kinetic basis for why one stereoisomer leads to cross-link formation while the other does not. nih.gov

The stereoselectivity is not limited to the formation of the aldehyde from DNA adducts. The metabolism of HNE itself is also stereoselective. For instance, the enzyme glutathione (B108866) S-transferase A4-4 (hGSTA4-4) can detoxify both (R)- and (S)-HNE enantiomers. nih.gov Interestingly, while the enzyme shows low substrate stereoselectivity, it exhibits strict product stereoselectivity, producing only the S-configuration at the site of glutathione conjugation, regardless of the initial chirality of the HNE substrate. nih.gov This enzymatic stereoselectivity ensures the efficient clearance of both HNE enantiomers while generating a specific set of diastereomeric products. nih.gov

Table 1: Stereochemical Influence on HNE-dG Adduct Reactivity

| Precursor Adduct Stereochemistry | Ring-Opening to Aldehyde | Predominant Form in DNA | Interstrand Cross-Link Formation (in 5'-CpG-3' context) |

|---|---|---|---|

| (6S,8R,11S)-HNE-dG | Yes | Cyclic Hemiacetal | Yes |

| (6R,8S,11R)-HNE-dG | Yes | Cyclic Hemiacetal | No |

Data derived from research on HNE-derived exocyclic 1,N2-dG adducts, which rearrange to form aldehydic intermediates. acs.orgnih.gov

Table 2: Compound Names

| Compound Name | Abbreviation |

|---|---|

| trans-4-Hydroxynonenal | HNE |

| Deoxyguanosine | dG |

| Glutathione S-transferase A4-4 | hGSTA4-4 |

| Acrolein |

Metabolic Pathways and Biotransformation of 6 Hydroxynon 8 Enal

Glutathione (B108866) Conjugation Mechanisms

Conjugation with the tripeptide glutathione (GSH) is a primary route for the detoxification of electrophilic compounds, including α,β-unsaturated aldehydes. researchgate.netnih.gov This process is largely facilitated by a superfamily of enzymes known as Glutathione S-Transferases (GSTs). nih.gov The resulting glutathione conjugates are more water-soluble and are subsequently targeted for removal from the cell. nih.gov

Role of Glutathione S-Transferases (GSTs)

Glutathione S-Transferases (GSTs) are Phase II detoxification enzymes that catalyze the nucleophilic attack of the thiol group of glutathione on electrophilic substrates. nih.govfrontierspartnerships.org For aldehydes like 4-hydroxynonenal (B163490) (HNE), a structurally related and extensively studied compound, this occurs via a Michael addition reaction. wikipedia.org Several GST isozymes can metabolize HNE, but certain isoforms exhibit particularly high catalytic efficiency. nih.gov

The table below summarizes key GST isoforms involved in the metabolism of HNE.

| Enzyme Family | Specific Isoform | Substrate Specificity | Significance |

| Glutathione S-Transferase (GST) | GSTA4-4 | High catalytic efficiency for 4-hydroxynonenal (HNE) and other 4-hydroxyalkenals. uniprot.org | Plays a major role in cellular defense against toxic lipid peroxidation products. acs.orgnih.gov |

| hGST 5.8 | High activity towards HNE; considered a human ortholog of murine GSTA4-4. arvojournals.orgarvojournals.org | Important for detoxification in human ocular tissues where it is prominently expressed. arvojournals.org | |

| GST Pi and Mu classes | Low catalytic efficiency towards HNE compared to GSTA4-4. | May contribute to HNE metabolism due to their high abundance in many tissues. nih.gov |

Formation and Fate of Glutathionyl Conjugates

The enzymatic conjugation catalyzed by GSTs results in the formation of a glutathione S-conjugate (GS-HNE). caymanchem.comontosight.ai This reaction neutralizes the reactive aldehyde group, significantly reducing its toxicity. ontosight.ai Once formed, the GS-HNE conjugate can undergo further biotransformation. caymanchem.com

One significant subsequent reaction is the reduction of the aldehyde group of the conjugate by aldose reductase (AR) or alcohol dehydrogenase, leading to the formation of glutathionyl-1,4-dihydroxynonene (GS-DHN). arvojournals.orgtandfonline.com In some cells, the GS-HNE adduct can also be oxidized to form 4-hydroxynonenoic acid glutathione (HNA-GSH) or further processed into 4-hydroxy nonenal mercapturic acid (HNE-MA) as part of the mercapturic acid pathway, preparing it for excretion. caymanchem.com

Cellular Export Mechanisms of Conjugates

The glutathione conjugate (GS-HNE) is a potent inhibitor of GSTs, meaning it must be efficiently removed from the cytoplasm to allow the detoxification pathway to continue. nih.govwikipedia.org This export is an active process, mediated by ATP-dependent transporters belonging to the ATP-binding cassette (ABC) transporter superfamily. frontierspartnerships.org

Two primary transporters have been identified for the efflux of GS-HNE:

RLIP76 (Ral-binding protein 1): This membrane-bound protein is a dominant transporter for GS-HNE and other glutathione conjugates. It is estimated to be responsible for approximately 70-80% of GS-HNE transport in human cell lines. nih.govfrontierspartnerships.orgwikipedia.orgchemeurope.com

Multidrug Resistance Protein 1 (MRP1): Also a member of the ABC transporter family, MRP1 accounts for the remaining portion of GS-HNE transport out of the cell. frontierspartnerships.orgwikipedia.orgchemeurope.com

The coordinated action of GSTs in forming the conjugate and transporters like RLIP76 and MRP1 in exporting it provides a robust system for cellular protection against reactive aldehydes. nih.govfrontierspartnerships.org

Aldehyde Dehydrogenase-Mediated Oxidation

A second major pathway for the detoxification of 6-Hydroxynon-8-enal and related compounds is oxidation, catalyzed by the aldehyde dehydrogenase (ALDH) superfamily of enzymes. researchgate.netmdpi.com This pathway converts the aldehyde functional group into a carboxylic acid, a much less reactive and non-toxic molecule. researchgate.netarvojournals.orgmdpi.com This NAD(P)+-dependent oxidation is a critical component of cellular defense against aldehyde-induced stress. nih.gov

Specific Aldehyde Dehydrogenase Isoforms Involved

The human ALDH superfamily consists of 19 functional genes, with several isoforms capable of metabolizing lipid peroxidation products. nih.gov For HNE, the following isoforms are of particular importance:

ALDH2 (Mitochondrial ALDH): Located in the mitochondria, ALDH2 is highly efficient at oxidizing HNE. mdpi.comnih.govacs.org Its role is considered crucial for protecting against cardiac damage from ischemia, where HNE levels are elevated. wikipedia.orgresearchgate.net ALDH2 is, however, also sensitive to inactivation by high concentrations of HNE. acs.orgtandfonline.com

ALDH1A1 (Cytosolic ALDH): This cytosolic enzyme also demonstrates significant activity in oxidizing HNE and other reactive aldehydes. nih.govacs.org Overexpression of ALDH1A1 has been shown to reduce HNE-induced toxicity. tandfonline.com

ALDH3A1: While this isoform can detoxify some aldehydes, its activity toward HNE is notably lower than that of ALDH1A1 and ALDH2. acs.orgiiarjournals.org

The table below details the primary ALDH isoforms in HNE metabolism.

| Enzyme Family | Specific Isoform | Cellular Location | Significance in HNE Metabolism |

| Aldehyde Dehydrogenase (ALDH) | ALDH2 | Mitochondria | Exhibits the highest catalytic efficiency for HNE oxidation. acs.orgmdpi.com Plays a key protective role in tissues like the heart and liver. wikipedia.orgresearchgate.net |

| ALDH1A1 | Cytosol | Significantly contributes to HNE detoxification. nih.govtandfonline.com Involved in protecting neuronal cells from HNE toxicity. tandfonline.com | |

| ALDH3A1 | Cytosol | Shows some activity with HNE but is less efficient than ALDH1A1 and ALDH2. acs.orgiiarjournals.org |

Biological Functions and Molecular Mechanisms of 6 Hydroxynon 8 Enal

Cellular Signaling Pathway Modulation

Modulation of Gene Expression Pathways

The compound 6-hydroxynon-8-enal, a reactive aldehyde derived from lipid peroxidation, can influence cellular processes by modulating gene expression. This modulation often occurs through the activation of specific signaling pathways that control the transcription of a wide array of protective genes. A key pathway implicated in the cellular response to electrophilic compounds like this compound is the Keap1-Nrf2 pathway. mdpi.comdoctaris.com

Under normal physiological conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is kept at low levels in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1). mdpi.comnih.gov Keap1 acts as a substrate adaptor for an E3 ubiquitin ligase complex that targets Nrf2 for proteasomal degradation. mdpi.comfrontiersin.org However, in the presence of oxidative or electrophilic stress, such as that induced by this compound, this regulation is disrupted.

Electrophiles can react with specific cysteine residues on Keap1, leading to a conformational change in the protein. mdpi.comthno.org This modification prevents Keap1 from targeting Nrf2 for degradation. mdpi.com As a result, newly synthesized Nrf2 is stabilized, accumulates in the cytoplasm, and subsequently translocates to the nucleus. mdpi.comnih.gov

Once in the nucleus, Nrf2 forms a heterodimer with small Maf proteins (sMaf). mdpi.comfrontiersin.org This heterodimer then binds to specific DNA sequences known as Antioxidant Response Elements (AREs), which are located in the promoter regions of numerous target genes. mdpi.comdoctaris.comnih.gov The binding of the Nrf2-sMaf heterodimer to the ARE initiates the transcription of a battery of cytoprotective genes. mdpi.comnih.gov These genes encode for a variety of proteins, including phase II detoxification enzymes and antioxidant proteins. mdpi.comnih.gov

Examples of genes upregulated by the Nrf2-ARE pathway include:

NAD(P)H:quinone oxidoreductase 1 (NQO1) nih.govmdpi.com

Heme oxygenase-1 (HO-1) mdpi.comnih.gov

Glutathione (B108866) S-transferases (GSTs) doctaris.comnih.gov

Thioredoxin (Trx) nih.gov

Thioredoxin reductase (TrxR) mdpi.com

Gamma-glutamylcysteine synthetase (γ-GCS) nih.gov

The induction of these genes enhances the cell's capacity to detoxify reactive species and mitigate oxidative damage, thereby playing a crucial role in cellular defense mechanisms. doctaris.comnih.gov

Influence on Protein Function and Structure

The reactivity of this compound allows it to form covalent adducts with proteins, a process known as carbonylation, which can significantly alter their structure and function. oup.com This aldehyde possesses electrophilic properties due to its functional groups, enabling it to react with nucleophilic amino acid residues in proteins. oup.comnih.gov The primary targets for adduction are the side chains of cysteine, histidine, and lysine (B10760008) residues. nih.govpnas.org

The formation of these adducts can lead to a variety of functional consequences for the modified protein:

Enzyme Inactivation: Covalent modification of amino acid residues within the active site of an enzyme or at a site critical for maintaining its proper three-dimensional conformation can lead to a loss of catalytic activity. oup.comnih.gov For instance, the adduction of HNE, a related aldehyde, has been shown to inhibit the activity of enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH). nih.gov

Altered Protein Structure: The addition of the this compound molecule can disrupt the non-covalent interactions that maintain the secondary, tertiary, and quaternary structures of a protein. news-medical.net This can lead to protein unfolding, aggregation, or an increased susceptibility to proteolytic degradation. oup.com

Disruption of Protein-Protein Interactions: Modification of residues at the interface of protein-protein interactions can hinder the formation of functional protein complexes. thno.org This can disrupt signaling pathways and other cellular processes that rely on these interactions.

Impaired Ligand Binding: Adduction can occur at or near ligand-binding sites, thereby reducing the protein's affinity for its natural ligands, such as substrates, cofactors, or regulatory molecules. nih.gov

Interactions with Specific Cellular Targets

Role in Oxidative Stress Response Mechanisms

This compound is intrinsically linked to oxidative stress, being a product of lipid peroxidation initiated by reactive oxygen species (ROS). nih.govwikipedia.org Beyond being a marker of oxidative damage, it actively participates in the cellular response to such stress. doctaris.com

The primary mechanism through which this compound contributes to the oxidative stress response is the activation of the Nrf2 signaling pathway, as detailed in section 4.2.2. mdpi.comdoctaris.com By modifying Keap1 and promoting the nuclear translocation of Nrf2, it triggers the expression of a suite of antioxidant and detoxification enzymes. mdpi.comresearchgate.net This represents a critical adaptive response, arming the cell with the necessary tools to counteract the damaging effects of ROS and other electrophiles. doctaris.comnih.gov

The induction of enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs) helps to neutralize oxidants, detoxify harmful compounds, and replenish cellular antioxidant pools like glutathione. mdpi.comnih.govnih.gov This feedback mechanism allows cells to sense and adapt to conditions of oxidative stress, thereby promoting survival. doctaris.com

However, at high concentrations, the accumulation of this compound and other reactive aldehydes can overwhelm the cell's antioxidant capacity. oup.com The widespread modification of proteins and other macromolecules can lead to cellular dysfunction and contribute to the pathogenesis of various diseases associated with oxidative stress. oup.comwikipedia.org

Impact on Cellular Homeostasis

The interactions of this compound with various cellular components can have a significant impact on the maintenance of cellular homeostasis, the stable internal environment necessary for cell survival and function. researchgate.netmdpi.com

The modulation of gene expression via the Nrf2 pathway is a key mechanism by which this compound influences redox homeostasis. mdpi.comresearchgate.net By upregulating antioxidant defenses, it helps to restore the balance between oxidants and antioxidants, which is crucial for preventing cellular damage. doctaris.commdpi.com

Conversely, the covalent modification of proteins can disrupt cellular homeostasis in several ways:

Mitochondrial Dysfunction: Modification of mitochondrial proteins can impair the function of the electron transport chain, leading to increased ROS production and a decline in ATP synthesis. nih.gov This can create a vicious cycle of oxidative stress and further damage.

Impaired Protein Quality Control: The accumulation of damaged and aggregated proteins due to this compound adduction can overwhelm the proteasomal and autophagic degradation systems, leading to proteotoxic stress. oup.com

Disruption of Signaling Pathways: As mentioned previously, the modification of key signaling proteins can lead to aberrant cellular responses, affecting processes such as cell growth, differentiation, and apoptosis. nih.govmdpi.com

Interactive Data Table: Proteins Targeted by Aldehyde Adduction and Functional Consequences

The following table summarizes research findings on proteins modified by reactive aldehydes like 4-hydroxynonenal (B163490) (HNE), a structurally similar and extensively studied compound, and the resulting impact on their function. This provides insight into the potential interactions of this compound.

| Protein Target | Modified Residue(s) | Functional Consequence | Reference(s) |

| Keap1 | Cysteine | Disruption of Nrf2 binding, activation of ARE pathway | researchgate.net |

| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Cysteine, Histidine, Lysine | Enzyme inactivation | nih.gov |

| Heat shock protein 90 (Hsp90) | Cysteine | Inhibition of chaperone activity | nih.gov |

| Human serum albumin (HSA) | Cysteine, Histidine, Lysine | Impaired function | nih.gov |

| Akt2 | Not specified | Inhibition of kinase activity | oup.com |

| Telomerase | Not specified | Inhibition of activity, cellular senescence | oup.com |

Advanced Analytical Methodologies for 6 Hydroxynon 8 Enal Research

Chromatographic Separation Techniques

Chromatography is the cornerstone of analyzing reactive aldehydes like 6-hydroxynon-8-enal. The choice between liquid and gas chromatography depends on the analyte's properties, the sample matrix, and the specific research question.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantitative analysis of hydroxyalkenals. It is particularly suitable for analyzing these compounds directly from biological samples or food matrices, often after a derivatization step to enhance detection. scite.ai Reversed-phase HPLC, typically using a C18 column, is the most common approach. nih.gov The separation is achieved by using a mobile phase gradient, commonly a mixture of water and an organic solvent like acetonitrile. nih.govscispace.com

For quantification, a calibration curve is established using standard solutions of the analyte. jasco-global.commdpi.com The external standard method is common, but for complex samples, an internal standard can be added to correct for variations in sample injection and processing. jasco-global.com Detection is frequently performed using an ultraviolet (UV) detector, as the conjugated double bond system in related α,β-unsaturated aldehydes like 4-hydroxy-2-nonenal (HNE) provides a chromophore with a characteristic absorbance maximum around 220-235 nm. scite.aioup.com The method's performance is validated by assessing its linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). researchgate.net For instance, HPLC methods developed for similar compounds have demonstrated high accuracy, with recoveries often between 87% and 103%, and good precision. researchgate.netnih.gov

| Parameter | Typical Condition/Value | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm) | scispace.com |

| Mobile Phase | Gradient of Acetonitrile and Water/Aqueous Buffer | nih.govscispace.com |

| Detection | UV Absorbance (e.g., 221-236 nm) | oup.comcaymanchem.com |

| Flow Rate | ~1.0 mL/min | scispace.com |

| Linearity (r²) | >0.999 | researchgate.net |

| Analytical Range | 0.033–1.6 µmol/L | nih.gov |

| Recovery | 87-103% | researchgate.netnih.gov |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC), especially when coupled with mass spectrometry (GC-MS), is a highly sensitive and specific method for analyzing hydroxyalkenals. mdpi.comresearchgate.net Because these compounds are not sufficiently volatile for direct GC analysis, a derivatization step is essential. nih.gov A common and effective method involves reacting the aldehyde with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form a stable PFB-oxime derivative. nih.govnih.gov The hydroxyl group can then be further derivatized to a trimethylsilyl (B98337) (TMS) ether to improve chromatographic behavior. nih.gov

This two-step derivatization makes the analyte volatile and amenable to separation on a capillary GC column. nih.gov The use of PFBHA is particularly advantageous when using an electron capture detector (ECD) or negative chemical ionization (NCI) mass spectrometry, as the pentafluorobenzyl group has a high electron affinity, enabling detection at femtomole levels. nih.govtandfonline.com The use of isotopically labeled internal standards, such as deuterated versions of the target aldehyde, is crucial for accurate quantification, as it corrects for variations during sample preparation and analysis. tandfonline.comnih.gov

| Parameter | Description | Reference |

|---|---|---|

| Derivatization Agent (Aldehyde) | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | nih.govnih.gov |

| Derivatization Agent (Hydroxyl) | Trimethylsilylation reagents (e.g., BSTFA) | nih.gov |

| Column | Capillary Column (e.g., DB-5, DB-1701) | epa.gov |

| Detector | Mass Spectrometry (MS) with Negative Ion Chemical Ionization (NICI) | nih.govtandfonline.com |

| Internal Standard | Isotopically labeled standards (e.g., d3-4-hydroxyhexenal) | caymanchem.comnih.gov |

| Detection Limit | 50-100 fmol per injection | nih.gov |

Chiral Chromatography for Enantiomeric Separation

This compound possesses a chiral center at the C6 position, meaning it exists as two non-superimposable mirror images, or enantiomers (R and S). As these enantiomers can have different biological activities, their separation and individual quantification are of significant interest. bibliotekanauki.pl Chiral chromatography is the primary method for achieving this separation. aocs.orgcsfarmacie.cz

This is typically accomplished using HPLC with a chiral stationary phase (CSP). sigmaaldrich.com CSPs based on polysaccharide derivatives, such as cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are highly effective for resolving the enantiomers of hydroxy fatty acids and related compounds. scispace.comphenomenex.com For example, the enantiomers of the closely related 4-hydroxy-2-nonenal have been successfully separated using a Chiralpak AS-H column, which is an amylose-based CSP. bibliotekanauki.pl The separation is usually performed in normal-phase mode, using a mobile phase consisting of a non-polar solvent like hexane (B92381) mixed with a small amount of an alcohol modifier, such as isopropanol. bibliotekanauki.pl The resolution of the enantiomeric peaks allows for the determination of the enantiomeric excess (ee) in a sample.

| Parameter | Description/Example | Reference |

|---|---|---|

| Technique | High-Performance Liquid Chromatography (HPLC) | bibliotekanauki.pl |

| Column Type | Chiral Stationary Phase (CSP) | sigmaaldrich.com |

| CSP Example | Amylose or Cellulose derivatives (e.g., Chiralpak AS-H, Chiralcel OD) | bibliotekanauki.plscispace.comphenomenex.com |

| Mobile Phase | Hexane with an alcohol modifier (e.g., 5% isopropanol) | bibliotekanauki.pl |

| Detection | UV Absorbance (e.g., 225 nm) | bibliotekanauki.pl |

| Goal | Separation and quantification of R and S enantiomers | nih.gov |

Mass Spectrometry for Identification and Quantification

Mass spectrometry (MS) is an indispensable tool in the analysis of this compound. It provides molecular weight information and, through fragmentation analysis, structural details that confirm the identity of the compound. nih.gov When coupled with a chromatographic separation technique (LC-MS or GC-MS), it offers unparalleled specificity and sensitivity.

Electrospray Ionization (ESI-MS) Applications

Electrospray ionization (ESI) is a soft ionization technique that is ideal for analyzing polar, thermally labile molecules like hydroxyalkenals. libretexts.org It is most commonly coupled with HPLC (LC-ESI-MS). ESI generates gas-phase ions directly from a liquid solution with minimal fragmentation, allowing for the clear determination of the molecular weight from the resulting [M+H]⁺ (positive ion mode) or [M-H]⁻ (negative ion mode) ions. nih.gov

Tandem mass spectrometry (MS/MS) is frequently employed for unambiguous identification and enhanced quantification. In this approach, a specific precursor ion (e.g., the molecular ion of the derivatized or underivatized aldehyde) is selected and fragmented through collision-induced dissociation (CID). nih.gov The resulting product ions create a characteristic fragmentation pattern that serves as a structural fingerprint. This technique, often operated in selected reaction monitoring (SRM) mode, provides exceptional selectivity and sensitivity for quantifying low-abundance analytes in complex mixtures. nih.gov For instance, shotgun lipidomics approaches using ESI-MS have been developed for the sensitive quantification of 4-hydroxyalkenals in biological extracts after a one-step derivatization. nih.govacs.org

| Parameter | Description | Reference |

|---|---|---|

| Coupled Technique | High-Performance Liquid Chromatography (HPLC) | acs.org |

| Ionization Mode | Positive ([M+H]⁺) or Negative ([M-H]⁻) | upce.cz |

| Key Advantage | Soft ionization preserves the molecular ion for mass determination. | libretexts.org |

| Advanced Technique | Tandem Mass Spectrometry (MS/MS or MSⁿ) for structural elucidation. | nih.gov |

| Quantitative Mode | Selected Reaction Monitoring (SRM) for high specificity. | nih.gov |

| Application | Analysis of aldehydes in derivatized or underivatized form from complex matrices. | nih.govacs.org |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique primarily used for the analysis of large biomolecules such as proteins and peptides. frontiersin.org Its application in the study of this compound is typically indirect, focusing on the identification and characterization of adducts formed between the reactive aldehyde and these biomolecules.

In a typical experiment, a protein is incubated with the aldehyde and then analyzed by MALDI-TOF MS. The aldehyde covalently binds to nucleophilic amino acid residues on the protein, such as lysine (B10760008) or histidine, resulting in a specific mass increase in the protein. acs.org The MALDI-TOF mass spectrometer can detect this mass shift with high accuracy, confirming that a reaction has occurred and indicating how many aldehyde molecules have been adducted. acs.org Further analysis using tandem MS techniques like post-source decay (PSD) can help pinpoint the exact site of modification on the protein. researchgate.net This methodology is crucial for studying the chemical modifications of proteins by lipid peroxidation products.

| Parameter | Description | Reference |

|---|---|---|

| Primary Application | Analysis of large biomolecules (proteins, peptides). | frontiersin.org |

| Analyte Type | Covalent adducts of this compound with proteins/peptides. | acs.org |

| Principle of Detection | Measures the mass shift of a biomolecule after adduction. | acs.org |

| Ionization Technique | Matrix-Assisted Laser Desorption/Ionization. | frontiersin.org |

| Mass Analyzer | Time-of-Flight (TOF). | frontiersin.org |

| Structural Information | Post-Source Decay (PSD) or other MS/MS techniques can identify modification sites. | researchgate.net |

Quadrupole and Ion Trap Mass Spectrometry

In the analysis of reactive lipid peroxidation products like this compound, mass spectrometry (MS) is an indispensable tool. Quadrupole and ion trap mass analyzers are frequently employed due to their versatility, robustness, and ability to perform tandem mass spectrometry (MS/MS). chromatographyonline.com

A quadrupole mass analyzer consists of four parallel cylindrical or hyperbolic rods. wikipedia.org By applying a combination of radio frequency (RF) and direct current (DC) voltages to these rods, an oscillating electric field is created that allows only ions of a specific mass-to-charge ratio (m/z) to have a stable trajectory and pass through to the detector. wikipedia.orgpfeiffer-vacuum.com This permits the selection of a specific ion or scanning across a range of m/z values. wikipedia.org Quadrupole mass spectrometers are noted for their use in quantitative analysis, particularly in triple quadrupole (QqQ) configurations, which offer high sensitivity and specificity. chromatographyonline.com

Ion trap mass spectrometers, including quadrupole ion traps (QIT), operate by trapping ions within a defined space using electric or magnetic fields. chromatographyonline.comrsc.org Ions are then sequentially ejected from the trap to be detected, often based on their m/z ratio. rsc.org A key advantage of ion traps is their capacity for multi-stage mass spectrometry (MSⁿ), where trapped ions can be fragmented multiple times to yield detailed structural information. chromatographyonline.comrsc.org This capability is particularly valuable for elucidating the structure of unknown analytes or complex molecules. rsc.org Both quadrupole and ion trap systems can be coupled with chromatographic techniques like gas chromatography (GC) or liquid chromatography (LC) to analyze complex biological mixtures. rsc.org

Quantitative Mass Spectrometry Approaches

Quantitative analysis of this compound and related lipid mediators relies heavily on mass spectrometry techniques that provide high sensitivity and selectivity. sciex.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a prominent method for the sensitive and selective determination of trace-level compounds in biological samples. researchgate.net

Triple quadrupole mass spectrometers are often the instrument of choice for quantification, operating in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode. sciex.comfrontiersin.orgnih.gov This approach involves monitoring a specific, predefined fragmentation reaction for the target analyte. In a typical MRM experiment, the first quadrupole (Q1) is set to select the precursor ion (the ionized molecule of interest, e.g., derivatized this compound). This ion is then fragmented in the second quadrupole (q2), which acts as a collision cell. chromatographyonline.com The third quadrupole (Q3) is then set to select a specific, characteristic fragment ion (product ion) to be transmitted to the detector. chromatographyonline.com This process provides two levels of mass selectivity, significantly reducing chemical noise and enhancing specificity and sensitivity. chromatographyonline.comfrontiersin.org

For accurate quantification, stable isotope-labeled internal standards are often used. nih.gov These standards are chemically identical to the analyte but have a higher mass due to the incorporation of isotopes like ¹³C or ²H. They are added to the sample at a known concentration and co-elute with the analyte, allowing for correction of variations in sample preparation and instrument response. nih.gov The method's performance is validated by establishing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. frontiersin.orgmdpi.comdergipark.org.tr For instance, in the analysis of other aldehydes, LC-MS/MS methods have achieved LODs in the range of 0.2-1.9 µg L⁻¹. researchgate.net High-resolution mass spectrometry (HRMS) systems, such as Time-of-Flight (TOF) instruments, can also be used for quantitative analysis while simultaneously providing full product ion spectra for structural confirmation. sciex.com

Structural Elucidation via Fragmentation Patterns

Mass spectrometry is a powerful technique for structural elucidation, where the fragmentation pattern of a molecule provides a "fingerprint" that reveals its structural features. chemguide.co.ukmsu.edu When a molecule like this compound is ionized in the mass spectrometer, the resulting molecular ion can be energetically unstable and break apart into smaller, charged fragments. chemguide.co.ukuni-saarland.de The pattern of these fragments offers clues to the molecule's functional groups and connectivity. tutorchase.com

The structure of this compound contains several features that would dictate its fragmentation: a terminal aldehyde, a secondary alcohol, and a terminal double bond. Based on established fragmentation rules for different functional groups, a predicted pattern can be proposed: libretexts.org

Alcohol Fragmentation: Alcohols readily lose a water molecule (H₂O), which would result in a peak at m/z corresponding to the molecular ion minus 18 Da. tutorchase.comlibretexts.org

Aldehyde Fragmentation: Aldehydes can undergo cleavage of bonds adjacent to the carbonyl group. libretexts.org This could lead to the loss of a hydrogen atom (M-1) or the formyl radical (CHO, M-29). libretexts.org Alpha-cleavage next to the carbonyl group is also common.

Alkene Fragmentation: The double bond can influence fragmentation pathways, often leading to allylic cleavage, which is the breaking of a bond adjacent to the double bond, resulting in a stable allylic cation.

In tandem mass spectrometry (MS/MS), a specific precursor ion is selected and fragmented through collision-induced dissociation (CID). frontiersin.org Analysis of the resulting product ions provides more detailed structural information. For the related compound 4-hydroxynonenal (B163490) (HNE), MS/MS studies of its adducts have been used to identify specific fragment ions containing parts of the original HNE structure, aiding in the characterization of the modification. acs.orgnih.gov Similar approaches would be invaluable for confirming the structure of this compound and its derivatives.

Derivatization Strategies for Enhanced Detection

The analysis of this compound by GC-MS or LC-MS often requires chemical derivatization. nih.govresearchgate.net This process modifies the analyte to improve its analytical properties, such as increasing its volatility and thermal stability for GC analysis or enhancing its ionization efficiency for MS detection. dergipark.org.trresearchgate.netmdpi.com

For GC-MS analysis, polar functional groups like the hydroxyl and aldehyde groups in this compound make the molecule non-volatile. Derivatization converts these groups into less polar, more volatile, and more thermally stable moieties. dergipark.org.tr Silylation is a common strategy, where active hydrogens in hydroxyl groups are replaced with a trimethylsilyl (TMS) group. dergipark.org.tr Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. dergipark.org.tr Another approach involves the acylation of amine and hydroxyl groups using reagents like pentafluoropropionic anhydride (B1165640) (PFPA). nih.gov

For LC-MS analysis, derivatization is primarily used to improve ionization efficiency and selectivity. researchgate.netmdpi.com Aldehydes can be derivatized with reagents containing a readily ionizable group. researchgate.netresearchgate.net This often involves "charge reversal," where a derivative is formed that can be easily detected in positive ion mode, which can be more sensitive. mdpi.comnih.gov Several reagents are used for aldehyde derivatization in LC-MS:

D-cysteine: Reacts with aldehydes to form thiazolidine (B150603) derivatives that can be effectively ionized and detected by ESI(+)-MS/MS. researchgate.net

1,3-Cyclohexanedione (CHD): Converts aldehydes into derivatives that can be ionized in the presence of ammonia. researchgate.net

Dinitrophenylhydrazine (DNPH): A classic reagent for carbonyl compounds, forming hydrazones that can be analyzed by HPLC-MS. researchgate.net

The choice of derivatization strategy depends on the analytical technique (GC or LC), the detector, and the specific properties of the analyte. researchgate.net

| Reagent | Abbreviation | Target Functional Group | Analytical Technique | Purpose | Reference |

|---|---|---|---|---|---|

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Hydroxyl, Aldehyde (enol form) | GC-MS | Increases volatility and thermal stability | dergipark.org.tr |

| Pentafluoropropionic anhydride | PFPA | Hydroxyl, Amine | GC-MS | Increases volatility and detector sensitivity | nih.gov |

| D-cysteine | - | Aldehyde | LC-MS/MS | Enhances ionization efficiency (ESI+) | researchgate.net |

| 2,4-Dinitrophenylhydrazine | DNPH | Aldehyde | HPLC-MS | Forms stable hydrazone derivatives | researchgate.net |

| 1,3-Cyclohexanedione | CHD | Aldehyde | LC-MS | Forms ionizable derivatives | researchgate.net |

Spectroscopic Characterization Techniques

Beyond mass spectrometry, other spectroscopic techniques are crucial for the complete structural characterization of this compound. chemrxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for elucidating the detailed molecular structure of organic compounds. msu.edu

¹H NMR: Provides information about the chemical environment of hydrogen atoms. For this compound, distinct signals would be expected for the aldehydic proton (highly deshielded, ~9-10 ppm), the vinyl protons of the double bond (~5-6 ppm), the proton on the carbon bearing the hydroxyl group (~3-4 ppm), and the various methylene (B1212753) and methyl protons in the alkyl chain. msu.edu The splitting patterns (multiplicity) of these signals would reveal the number of neighboring protons, helping to establish the connectivity of the molecule. msu.edu

¹³C NMR: Provides information about the carbon skeleton. A ¹³C NMR spectrum of this compound would show distinct peaks for the carbonyl carbon of the aldehyde (~200 ppm), the carbons of the double bond (~100-150 ppm), the carbon attached to the hydroxyl group (~60-80 ppm), and the aliphatic carbons. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. msu.eduscribd.com This technique is particularly useful for identifying chromophores (light-absorbing functional groups) within a molecule. azooptics.com The structure of this compound contains two potential chromophores: the aldehyde carbonyl group and the carbon-carbon double bond. While isolated C=C and C=O groups absorb in the UV region, they may not be highly informative on their own. msu.edu However, aldehydes and ketones can exist in equilibrium with their cyclic hemiacetal forms, and if conjugation exists, such as in an α,β-unsaturated aldehyde system, it results in a strong absorption at a longer wavelength (λₘₐₓ). azooptics.com For the related compound (E)-4-hydroxynon-2-enal, which has a conjugated enal system, a characteristic UV absorption is observed. nih.gov The UV-Vis spectrum of this compound would help confirm the presence and electronic environment of its unsaturated system. cnjournals.com

Computational and Theoretical Studies of 6 Hydroxynon 8 Enal

Molecular Modeling and Dynamics Simulations

No specific studies on the molecular modeling or dynamics simulations of 6-Hydroxynon-8-enal were found in the reviewed literature.

Structure-Activity Relationship (SAR) Studies

No specific structure-activity relationship studies for this compound have been published in the available scientific literature.

Prediction of Molecular Interactions and Adduct Reactivity

There is no available research predicting the molecular interactions or adduct reactivity specifically for this compound.

Future Research Directions for 6 Hydroxynon 8 Enal

Development of Novel Synthetic Methodologies

Currently, there are no established, specific, and high-yield synthetic pathways documented for 6-Hydroxynon-8-enal. Future research should prioritize the development of novel synthetic methodologies. Key areas of focus would include:

Stereoselective Synthesis: Developing methods to control the stereochemistry at the C6 hydroxyl group, which is crucial for investigating enantiomer-specific activities.

Regioselective Oxidation: Investigating regioselective oxidation of non-activated C-H bonds in suitable nonenal precursors to introduce the hydroxyl group at the C6 position.

Multi-step Synthesis from Readily Available Precursors: Designing and optimizing multi-step synthetic routes starting from simple, commercially available C9 precursors.

The successful development of such methodologies would be the foundational step to enable further biological and mechanistic studies by providing a reliable source of the pure compound.

Investigation of Enantiomer-Specific Biological Activities

Given the chiral nature of this compound due to the hydroxyl group at the C6 position, it is imperative to investigate the biological activities of its individual enantiomers, (R)-6-Hydroxynon-8-enal and (S)-6-Hydroxynon-8-enal. Future research in this area would involve:

Chiral Separation: Developing analytical and preparative methods for the separation of the enantiomers.

Comparative Bioactivity Screening: Evaluating the cytotoxic, pro-inflammatory, and signaling activities of each enantiomer in various cell culture models.

Enantiomer-specific Protein Interactions: Investigating if the two enantiomers exhibit different binding affinities and modification patterns with key cellular proteins.

Understanding the enantiomer-specific activities is critical, as often only one enantiomer of a chiral molecule is responsible for its significant biological effects.

Advanced Mechanistic Studies on Cellular and Molecular Targets

Once the biological activity of this compound is established, advanced mechanistic studies will be necessary to identify its direct cellular and molecular targets. This would entail:

Proteomic Profiling of Adducts: Utilizing mass spectrometry-based proteomics to identify proteins that are covalently modified by this compound in cells or tissues. This would reveal the "adductome" of the compound.

Enzyme Inhibition Assays: Screening a panel of key cellular enzymes, particularly those involved in signaling and metabolism, to determine if this compound acts as an inhibitor or modulator.

DNA and Lipid Interaction Studies: Investigating the potential for this compound to form adducts with DNA and to be incorporated into lipid structures, which could alter their functions.

These studies will be fundamental to understanding the molecular basis of any observed biological effects of this compound.

Elucidation of Regulatory Pathways in Biological Systems

A crucial area of future research will be to elucidate the biological regulatory pathways that are modulated by this compound. This research should focus on:

Signaling Pathway Analysis: Investigating the effect of this compound on major signaling pathways, such as the Keap1-Nrf2 pathway (involved in antioxidant response), the NF-κB pathway (involved in inflammation), and MAP kinase pathways (involved in stress responses).

Gene Expression Profiling: Using transcriptomics (e.g., RNA-seq) to identify genes whose expression is significantly altered in response to treatment with this compound.

Metabolic Pathway Analysis: Determining how this compound is metabolized in cells and whether it or its metabolites interfere with key metabolic pathways, such as glycolysis, mitochondrial respiration, and lipid metabolism.

Elucidating these regulatory pathways will provide a broader understanding of the physiological or pathological roles of this compound.

Integration of Multi-Omics Approaches for Comprehensive Understanding

To gain a holistic and systems-level understanding of the biological impact of this compound, the integration of multiple "omics" technologies will be essential. A multi-omics approach would involve:

Integrated Analysis: Combining data from genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive model of the cellular response to this compound.

Biomarker Discovery: Utilizing these integrated datasets to identify potential biomarkers of exposure to or effect of this compound.

Network Biology: Applying network biology approaches to the multi-omics data to identify key nodes and pathways that are perturbed by the compound, providing insights into its mechanism of action.

This integrative approach will be powerful in uncovering novel functions and the broader biological significance of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.